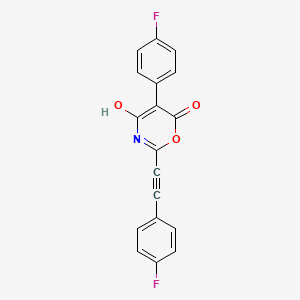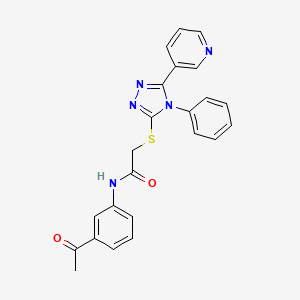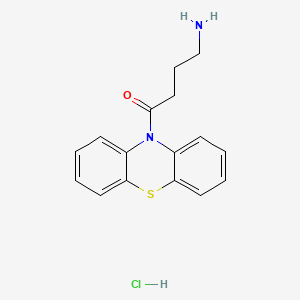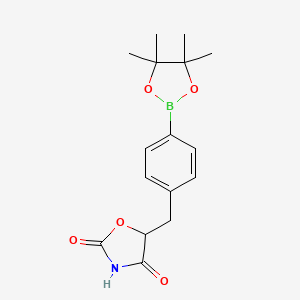
5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxazolidine-2,4-dione is a complex organic compound that features a boron-containing dioxaborolane ring and an oxazolidine-2,4-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxazolidine-2,4-dione typically involves the following steps:
Formation of the dioxaborolane ring: This can be achieved by reacting pinacol with boron trihalides under controlled conditions.
Attachment of the benzyl group: The benzyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate benzyl halides and boronic acids.
Formation of the oxazolidine-2,4-dione moiety: This step involves the cyclization of amino acids or their derivatives under dehydrating conditions to form the oxazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Benzylgruppe, was zur Bildung von Benzaldehyddervivaten führt.
Reduktion: Reduktionsreaktionen können auf den Oxazolidin-2,4-dion-Ring abzielen und ihn in stärker reduzierte Formen wie Oxazolidine umwandeln.
Substitution: Der Dioxaborolan-Ring kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart von Nucleophilen, was zur Bildung verschiedener substituierter Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Nucleophile wie Amine und Thiole können unter milden Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.
Hauptprodukte
Oxidation: Benzaldehyddervivate.
Reduktion: Reduzierte Oxazolidinderivate.
Substitution: Substituierte Dioxaborolanderivate.
Wissenschaftliche Forschungsanwendungen
Chemie
Katalyse: Die Verbindung kann als Ligand in verschiedenen katalytischen Prozessen dienen und die Effizienz und Selektivität von Reaktionen verbessern.
Organische Synthese: Sie dient als Baustein für die Synthese komplexerer Moleküle, insbesondere bei der Entwicklung von Pharmazeutika und Agrochemikalien.
Biologie und Medizin
Arzneimittelentwicklung: Die einzigartige Struktur der Verbindung macht sie zu einem potenziellen Kandidaten für die Entwicklung neuer Medikamente, insbesondere solcher, die auf bestimmte Enzyme oder Rezeptoren abzielen.
Biologische Sonden: Sie kann in biologischen Studien als Sonde verwendet werden, um die Funktion verschiedener Biomoleküle zu untersuchen.
Industrie
Materialwissenschaft: Die Verbindung kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet werden, z. B. verbesserte Stabilität oder Reaktivität.
Polymerchemie: Sie kann in Polymerketten eingebaut werden, um deren physikalische und chemische Eigenschaften zu verändern.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological studies to investigate the function of various biomolecules.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Polymer Chemistry: It can be incorporated into polymer chains to modify their physical and chemical properties.
Wirkmechanismus
Der Wirkungsmechanismus von 5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxazolidin-2,4-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Der Dioxaborolan-Ring kann reversible kovalente Bindungen mit nucleophilen Stellen an Proteinen bilden und deren Aktivität modulieren. Die Oxazolidin-2,4-dion-Einheit kann mit verschiedenen biologischen Signalwegen interagieren und zelluläre Prozesse beeinflussen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Fluor-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin: Diese Verbindung weist einen ähnlichen Dioxaborolan-Ring auf, unterscheidet sich jedoch durch das Vorhandensein eines Pyridinrings anstelle der Benzylgruppe.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyd: Ähnliche Struktur mit einer Aldehydgruppe anstelle der Oxazolidin-2,4-dion-Einheit.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anilin: Enthält eine Anilingroupruppe anstelle der Oxazolidin-2,4-dion-Einheit.
Einzigartigkeit
Die Einzigartigkeit von 5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxazolidin-2,4-dion liegt in seiner Kombination aus dem Dioxaborolan-Ring und der Oxazolidin-2,4-dion-Einheit, die unterschiedliche chemische und biologische Eigenschaften verleihen. Diese Kombination ermöglicht vielseitige Anwendungen in verschiedenen Bereichen und macht es zu einer wertvollen Verbindung für Forschung und industrielle Zwecke.
Eigenschaften
Molekularformel |
C16H20BNO5 |
|---|---|
Molekulargewicht |
317.1 g/mol |
IUPAC-Name |
5-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C16H20BNO5/c1-15(2)16(3,4)23-17(22-15)11-7-5-10(6-8-11)9-12-13(19)18-14(20)21-12/h5-8,12H,9H2,1-4H3,(H,18,19,20) |
InChI-Schlüssel |
RNLRWFBVTKALBI-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC3C(=O)NC(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


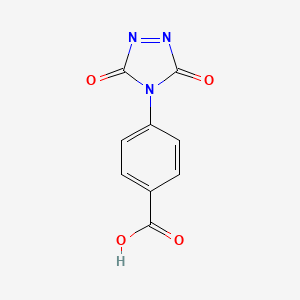

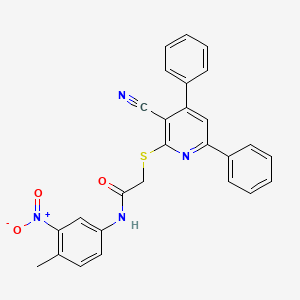
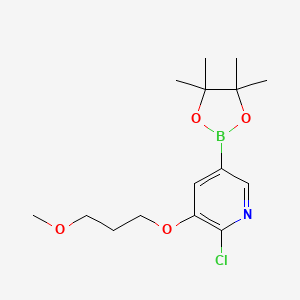
![2-(Difluoromethoxy)-4-ethoxybenzo[d]oxazole](/img/structure/B11774471.png)


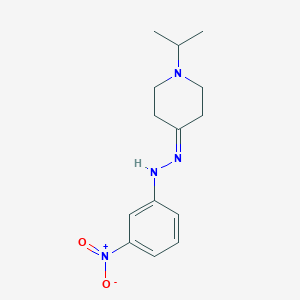
![7-Methyl-3-(2-(methylamino)ethyl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide hydrochloride](/img/structure/B11774503.png)

